molecular formula C5H6N4O3 B1607816 1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one CAS No. 60728-89-4

1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one

Cat. No. B1607816
CAS RN: 60728-89-4
M. Wt: 170.13 g/mol
InChI Key: LSBLHAUYFVFQSJ-UHFFFAOYSA-N
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Description

1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a nitrotriazolone derivative that has been synthesized using various methods.

Scientific Research Applications

Application 1: Energetic Materials

  • Summary of Application : This compound is used in the synthesis of energetic materials containing an N(O) N–N fragment .
  • Methods of Application : The synthesis strategy includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing of the trifluoroacetyl protecting group .
  • Results or Outcomes : The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance. Their standard enthalpies of formation (576–747 kcal kg −1) were determined experimentally by combustion calorimetry .

Application 2: Anticancer Agents

  • Summary of Application : 1,2,4-triazole derivatives, including “1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one”, are synthesized and evaluated as promising anticancer agents .
  • Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
  • Results or Outcomes : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Application 3: Energetic MOFs

  • Summary of Application : This compound is used in the synthesis of copper-based energetic MOFs with 3-nitro-1H-1,2,4-triazole .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Application 4: Propellants and Explosives

  • Summary of Application : High nitrogen-containing heterocyclic systems, including “1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one”, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, including propellants and explosives .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Application 5: Industrial Applications

  • Summary of Application : Compounds like “1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one” are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Application 6: Drug Discovery

  • Summary of Application : 1,2,3-triazole analogs, including “1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one”, have found broad applications in drug discovery .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Application 7: Solid Composite Propellants

  • Summary of Application : This compound is used in the synthesis of solid composite propellants .
  • Methods of Application : The synthesis strategy includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing of the trifluoroacetyl protecting group .
  • Results or Outcomes : The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance. Their standard enthalpies of formation (576–747 kcal kg −1) were determined experimentally by combustion calorimetry .

Application 8: Photostabilizers

  • Summary of Application : Compounds like “1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one” are widely used in industrial applications such as photostabilizers .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Application 9: Supramolecular Chemistry

  • Summary of Application : 1,2,3-triazole analogs, including “1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one”, have found broad applications in supramolecular chemistry .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

1-(3-nitro-1,2,4-triazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBLHAUYFVFQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362550
Record name 1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one

CAS RN

60728-89-4
Record name 1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TP Kofman, GY Kartseva, EY Glazkova - Russian Journal of Organic …, 2008 - Springer
A number of 5-R-substituted 3-nitro-1-trinitromethyl-1H-1,2,4-triazoles (R = Me, Cl, Br, N 3 , NH 2 , NO 2 ) were synthesized by nitration of the corresponding ω-(5-R-3-nitro-1H-1,2,4-…
Number of citations: 25 link.springer.com

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